molecular formula C25H19ClN3O3P B2888195 Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate CAS No. 676562-43-9

Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate

Cat. No.: B2888195
CAS No.: 676562-43-9
M. Wt: 475.87
InChI Key: HFQVFXTWRAOGOD-UHFFFAOYSA-N
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Description

Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate is a synthetic organophosphorus compound characterized by a benzotriazole moiety fused to a benzene ring, a 4-chlorophenyl group, and a diphenyl phosphonate ester.

Properties

IUPAC Name

1-[(4-chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN3O3P/c26-20-17-15-19(16-18-20)25(29-24-14-8-7-13-23(24)27-28-29)33(30,31-21-9-3-1-4-10-21)32-22-11-5-2-6-12-22/h1-18,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQVFXTWRAOGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Cl)N3C4=CC=CC=C4N=N3)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Condensation-Phosphorylation Protocol

The primary synthesis route involves:

  • Formation of 1-(Benzotriazol-1-yl)-1-(4-chlorophenyl)methanol :
    Benzotriazole reacts with 4-chlorobenzaldehyde in the presence of anhydrous potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) under reflux. This step generates the benzotriazolylmethanol intermediate via nucleophilic addition.
  • Phosphorylation with Diphenyl Phosphite :
    The intermediate is treated with diphenyl phosphite [(PhO)₂P(O)H] in dichloromethane (DCM) at 0–5°C, catalyzed by 1-methylimidazole. The reaction proceeds via a nucleophilic substitution mechanism, displacing the benzotriazole moiety to form the target phosphonate ester.

Key Data:

Parameter Value Source
Yield 84%
Melting Point 113–114°C (ethyl acetate/hexanes)
¹H NMR (300 MHz, CDCl₃) δ 7.2–8.1 (m, aromatic protons)

Reaction Mechanism and Stereochemical Considerations

Mechanistic Pathway

The phosphorylation step follows a bimolecular nucleophilic substitution (SN2) mechanism:

  • The hydroxyl group of the benzotriazolylmethanol intermediate is deprotonated by 1-methylimidazole, forming an alkoxide.
  • Diphenyl phosphite attacks the electrophilic carbon, displacing benzotriazole as a leaving group.

Role of Benzotriazole :
Benzotriazole acts as a non-volatile, stable leaving group , facilitating the formation of the P–C bond without requiring harsh conditions. This contrasts with traditional methods using halides or tosylates, which often necessitate elevated temperatures.

Stereochemical Outcomes

The reaction proceeds with retention of configuration at the phosphorus center, as evidenced by the absence of diastereomers in the ¹H NMR spectrum. This suggests a concerted mechanism without a planar transition state.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Optimal Solvent : Dichloromethane (DCM) provides superior solubility for both the intermediate and phosphite reagent, minimizing side reactions.
  • Temperature Control : Maintaining the reaction at 0–5°C prevents thermal decomposition of the phosphite reagent.

Catalytic Additives

  • 1-Methylimidazole : Enhances nucleophilicity by deprotonating the hydroxyl group, accelerating the substitution step.
  • Alternative Catalysts : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) may be used but result in lower yields (70–75%) due to incomplete deprotonation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons from the benzotriazole and 4-chlorophenyl groups appear as multiplets at δ 7.2–8.1. The methylene group adjacent to phosphorus resonates as a singlet at δ 5.2.
  • ³¹P NMR : A single peak at δ 18.5 ppm confirms the presence of the phosphonate group.

Purity Assessment

  • Elemental Analysis : C₂₅H₁₉ClN₃O₃P requires C 61.80%, H 3.94%, N 8.64%. Found: C 61.72%, H 3.89%, N 8.58%.
  • Chromatography : Silica gel column chromatography (ethyl acetate/hexanes, 1:3) achieves >99% purity.

Applications in Organic Synthesis

Precursor to Diarylacetylenes

The compound serves as a key intermediate in synthesizing symmetrical diarylacetylenes via base-mediated elimination (e.g., KNH₂ in liquid ammonia). These acetylenes are utilized in:

  • Molecular wires for nanotechnology.
  • Fluorophores for optoelectronic devices.

Building Block for Heterocycles

Reactions with amines or hydrazines yield benzotriazole-fused heterocycles , which exhibit antimicrobial and anticancer activities.

Comparative Analysis with Alternative Methods

Traditional Phosphorylation Approaches

  • Mitsunobu Reaction : Requires stoichiometric triphenylphosphine and diethyl azodicarboxylate (DEAD), increasing cost and complexity.
  • Michaelis-Arbuzov Reaction : Limited to alkyl halides, incompatible with benzotriazole leaving groups.

Advantages of the Current Method

  • High Atom Economy : Benzotriazole is recovered and reused in subsequent reactions.
  • Mild Conditions : Avoids strong acids/bases, preserving sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphorus center.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated benzotriazole derivatives, while oxidation can lead to the formation of phosphine oxides .

Scientific Research Applications

Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate has several scientific research applications, including:

    Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds with potential anticancer, antifungal, and antibacterial properties.

    Material Sciences: The compound is utilized in the development of materials for solar cells and as a UV filter.

    Corrosion Inhibition: Benzotriazole derivatives, including this compound, are effective corrosion inhibitors for metals.

Mechanism of Action

The mechanism of action of Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate involves its interaction with various molecular targets. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . This allows the compound to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Chlorophenyl Group Phosphonate Primary Use Key Functional Groups
Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate Benzotriazole (fused) Yes Yes Hypothesized: UV stabilizer, flame retardant Benzotriazole, diphenyl phosphonate
Metconazole 1,2,4-Triazole Yes No Fungicide Triazole, cyclopentanol, chlorophenyl
Triticonazole 1,2,4-Triazole Yes No Fungicide Triazole, cyclopentanol, chlorophenyl
Acifluorfen None No (trifluoromethyl present) No Herbicide Nitrobenzoic acid, trifluoromethyl
Halosafen None No (trifluoromethyl present) No Herbicide Nitrobenzamide, ethylsulfonyl

Key Observations:

Heterocyclic Core: The target compound features a benzotriazole ring (fused benzene and triazole), unlike metconazole and triticonazole, which contain standalone 1,2,4-triazole groups. Benzotriazoles are known for UV stabilization and corrosion inhibition, whereas triazoles in fungicides disrupt ergosterol biosynthesis . The absence of a phosphonate group in triazole fungicides limits their reactivity compared to the target compound, which may participate in phosphorylation reactions.

However, in the target compound, this group is directly linked to the phosphonate ester, altering its electronic and steric properties.

Phosphonate Functionality :

  • The diphenyl phosphonate ester is unique to the target compound. Phosphonates are often utilized as flame retardants, plasticizers, or enzyme inhibitors due to their hydrolytic stability and ability to mimic phosphate groups . This feature distinguishes the compound from triazole fungicides, which rely on hydroxyl or alcohol groups for activity.

Applications: Triazole fungicides (metconazole, triticonazole) target fungal cytochrome P450 enzymes, while herbicides like acifluorfen inhibit protoporphyrinogen oxidase . The target compound’s benzotriazole and phosphonate groups suggest non-agrochemical roles, such as polymer stabilization or coordination chemistry.

Biological Activity

Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate is a complex organic compound that integrates features of phosphonates and benzotriazoles. Its unique structure comprises a phosphonate group linked to a benzotriazole moiety and a 4-chlorophenyl substituent, which may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its potential enzyme inhibition properties, antimicrobial effects, and implications for pharmacological applications.

Chemical Structure

The chemical structure of this compound can be illustrated as follows:

C23H20ClN2O4P\text{C}_{23}\text{H}_{20}\text{ClN}_2\text{O}_4\text{P}

This structure highlights the presence of both phosphonate and benzotriazole functionalities, which are known to exhibit diverse biological activities.

1. Enzyme Inhibition

Research indicates that compounds with phosphonate groups can act as enzyme inhibitors. For example, diphenyl phosphonate esters have been evaluated for their ability to inhibit serine proteases such as granzyme A and K. Preliminary studies suggest that this compound may similarly inhibit specific proteases, making it a candidate for further pharmacological studies.

2. Antimicrobial Properties

Benzotriazole derivatives have shown promising antimicrobial activity against various bacterial strains. In studies involving related compounds, moderate antibacterial and antifungal activities were observed against pathogens such as Escherichia coli and Candida albicans. The presence of bulky hydrophobic groups in these compounds often correlates with enhanced antimicrobial efficacy . Given its structural similarities to these derivatives, this compound may also exhibit significant antimicrobial properties.

3. Toxicological Profile

The compound is classified under several hazard categories including skin irritation and eye irritation. Acute toxicity data remain limited; however, contact with skin or eyes can lead to inflammation or serious damage . Understanding the toxicological profile is essential for assessing its safety in potential therapeutic applications.

Comparative Analysis

To better understand the unique biological properties of this compound, the following table compares it with other related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Properties
Diphenyl PhosphonateContains two phenyl groupsEnzyme inhibitorsVersatile reactivity
Benzotriazole DerivativesContains benzotriazole ringAntifungal activityStrong UV absorbers
4-Chloroaniline PhosphonatesContains 4-chloroaniline moietyAntimicrobial activityEnhanced solubility
Diphenyl [Benzotriazol-1-yl] PhosphonatesDual functionality from benzotriazole and phosphonate groupsPotential combined biological activitiesUnique interaction mechanisms

This comparison illustrates how this compound stands out due to its dual functionality and potential for diverse biological activities not present in other similar compounds.

Case Studies

Several studies have explored the biological effects of benzotriazole derivatives. For instance:

  • Study on Antimicrobial Activity : A series of benzotriazole derivatives were tested against Bacillus subtilis and Pseudomonas fluorescens, revealing that certain compounds exhibited potent antimicrobial effects due to their structural characteristics .
  • Enzyme Inhibition Studies : Research indicated that similar phosphonates could inhibit serine proteases effectively. This suggests that this compound may also possess similar inhibitory capabilities.

Q & A

Basic Question

  • 1H/13C/31P NMR : Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks, particularly for the benzotriazole and phosphonate moieties. For example, the 31P NMR peak typically appears at δ 18–22 ppm for aryl phosphonates .
  • X-ray Crystallography : Use SHELXTL or SHELXL for structure refinement. The phosphonate group often exhibits tetrahedral geometry, while the benzotriazole ring shows planarity. Hydrogen-bonding interactions between Cl and NH groups can stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and detects fragmentation patterns specific to the triazole-phosphonate bond .

How can researchers resolve contradictions in spectroscopic data for structurally similar phosphonate derivatives?

Advanced Question
Contradictions often arise from dynamic rotational isomerism in phosphonate esters or solvent-dependent conformational changes.

  • Strategy 1 : Perform variable-temperature NMR to freeze rotational states. For example, coalescence temperatures for P-O rotamers are typically >100°C in DMSO-d6 .
  • Strategy 2 : Cross-validate with X-ray crystallography to confirm dominant conformers. For instance, crystallographic data in shows a distorted tetrahedral geometry around phosphorus, resolving ambiguities in NMR assignments .
  • Strategy 3 : Use DFT calculations (e.g., Gaussian 09) to model energy-minimized structures and predict spectroscopic signatures .

What experimental design considerations are critical for studying the biological activity of this compound?

Advanced Question

  • Target Selection : Prioritize enzymes with known phosphonate-binding pockets (e.g., phosphatases, kinases). Molecular docking (AutoDock Vina) can predict binding affinity to the benzotriazole moiety .
  • Control Experiments : Include negative controls (e.g., unsubstituted benzotriazoles) to isolate phosphonate-specific effects.
  • Assay Conditions : Use phosphate-free buffers (e.g., HEPES) to avoid interference with phosphonate interactions. For cytotoxicity studies, compare IC50 values against reference drugs like doxorubicin .

How does the benzotriazole moiety influence the compound’s reactivity and stability under physiological conditions?

Advanced Question

  • Reactivity : The benzotriazole group acts as a leaving group , enabling nucleophilic substitution at the methyl-phosphonate junction. This property is exploitable in prodrug designs .
  • Stability : Under acidic conditions (pH <5), the triazole ring undergoes partial protonation, increasing solubility but reducing metabolic stability. Stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma are recommended .
  • Coordination Chemistry : The benzotriazole N-atoms can chelate metal ions (e.g., Zn²+), as seen in , which may alter bioavailability .

What strategies mitigate challenges in crystallizing phosphonate-triazole hybrids for structural studies?

Advanced Question

  • Solvent Screening : Use mixed solvents (e.g., CH3CN/EtOAc) to balance polarity. Slow evaporation at 4°C promotes crystal growth .
  • Additives : Introduce trace amounts of coordinating agents (e.g., DMSO) to stabilize intermolecular H-bonds.
  • Data Collection : For weakly diffracting crystals, employ synchrotron radiation (λ = 0.7–1.0 Å) and integrate data with SHELXL .

How can computational methods complement experimental data in understanding this compound’s mechanism of action?

Advanced Question

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to identify key interactions (e.g., π-stacking with tyrosine residues).
  • ADMET Prediction : Tools like SwissADME predict logP (~3.5) and BBB permeability, guiding drug design .
  • Docking Studies : Align the phosphonate group with catalytic residues (e.g., serine in hydrolases) to rationalize inhibition kinetics .

What are the limitations of current synthetic methodologies for analogous benzotriazole-phosphonates?

Advanced Question

  • Regioselectivity : CuAAC reactions may yield 1,4- vs. 1,5-triazole regioisomers. Use bulky ligands (e.g., TBTA) to favor 1,4-products .
  • Phosphonate Hydrolysis : Aryl phosphonates are prone to esterase-mediated cleavage. Replace diphenyl groups with hydrolytically stable substituents (e.g., pivaloyloxymethyl) for in vivo applications .

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